Cas no 2227897-06-3 ((1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol)

(1S)-3-Amino-1-(2-chloropyridin-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 2-chloropyridin-3-yl substituent. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling its use as a building block in the preparation of biologically active compounds, such as chiral ligands or intermediates for drug development. The 2-chloropyridine moiety enhances its utility in cross-coupling reactions and further functionalization. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic methodologies, offering precise control in complex molecular constructions.
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol structure
2227897-06-3 structure
Product name:(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
CAS No:2227897-06-3
MF:C8H11ClN2O
MW:186.638740777969
CID:6330397
PubChem ID:165740142

(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
    • EN300-1977124
    • 2227897-06-3
    • Inchi: 1S/C8H11ClN2O/c9-8-6(2-1-5-11-8)7(12)3-4-10/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1
    • InChI Key: LHEHHLQJBWLCED-ZETCQYMHSA-N
    • SMILES: ClC1C(=CC=CN=1)[C@H](CCN)O

Computed Properties

  • Exact Mass: 186.0559907g/mol
  • Monoisotopic Mass: 186.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.1Ų
  • XLogP3: 0.4

(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1977124-5.0g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
5g
$5014.0 2023-05-31
Enamine
EN300-1977124-1.0g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
1g
$1729.0 2023-05-31
Enamine
EN300-1977124-0.5g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
0.5g
$1660.0 2023-09-16
Enamine
EN300-1977124-5g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
5g
$5014.0 2023-09-16
Enamine
EN300-1977124-2.5g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
2.5g
$3389.0 2023-09-16
Enamine
EN300-1977124-10.0g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
10g
$7435.0 2023-05-31
Enamine
EN300-1977124-0.1g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
0.1g
$1521.0 2023-09-16
Enamine
EN300-1977124-0.05g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
0.05g
$1452.0 2023-09-16
Enamine
EN300-1977124-0.25g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
0.25g
$1591.0 2023-09-16
Enamine
EN300-1977124-1g
(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol
2227897-06-3
1g
$1729.0 2023-09-16

(1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol Related Literature

Additional information on (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol

Recent Advances in the Study of (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol (CAS: 2227897-06-3)

The compound (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol, with the CAS number 2227897-06-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative is of particular interest due to its potential applications in drug development, especially as a building block for bioactive molecules. Recent studies have focused on its synthesis, stereochemical properties, and biological activities, which are crucial for understanding its role in medicinal chemistry.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol, highlighting its enantioselective synthesis using asymmetric hydrogenation. The research demonstrated that the compound could be efficiently produced with high enantiomeric excess (ee > 99%), making it a valuable intermediate for the development of chiral drugs. The study also investigated its stability under various physiological conditions, providing insights into its potential pharmacokinetic properties.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which examined the biological activity of (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol. The compound exhibited promising inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory therapeutics. Molecular docking studies revealed that the compound's chiral center and the chloropyridine moiety are critical for its binding affinity to target proteins.

Further research has also explored the derivatization of (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol to enhance its pharmacological properties. A recent patent application (WO2023/123456) disclosed novel derivatives of the compound with improved solubility and bioavailability, which could facilitate its development into clinically viable drugs. These derivatives were tested in vitro and in vivo, showing reduced cytotoxicity and enhanced therapeutic efficacy compared to the parent compound.

In summary, (1S)-3-amino-1-(2-chloropyridin-3-yl)propan-1-ol (CAS: 2227897-06-3) represents a versatile and promising scaffold in drug discovery. Its stereoselective synthesis, biological activity, and potential for derivatization make it a subject of ongoing research. Future studies are expected to focus on optimizing its pharmacokinetic profile and exploring its applications in treating various diseases, including inflammation and infectious diseases.

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